molecular formula C23H19FN2O2 B10933444 1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10933444
M. Wt: 374.4 g/mol
InChI Key: HSMQRIGLNORYJR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl ketones. One common method includes the reaction of 4-fluorophenylhydrazine with 2-methoxyacetophenone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the fluorophenyl or methoxyphenyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents like nitro, amino, or halogen groups. Common reagents include nitrating agents, halogens, and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro-substituted derivatives, while hydrogenation can produce reduced phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as neurotensin receptors. The compound binds to these receptors, modulating their activity and leading to downstream effects such as analgesia and anti-inflammatory responses . The pathways involved include the regulation of neurotransmitter release and inhibition of inflammatory mediators.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared to other pyrazole derivatives, such as:

    1-(4-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Similar in structure but with a chlorine substituent instead of fluorine, which may alter its electronic properties and biological activity.

    1-(4-Methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Features a methyl group, which can affect its hydrophobicity and interaction with biological targets.

    1-(4-Nitrophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19FN2O2/c1-27-22-9-5-3-7-18(22)20-15-21(19-8-4-6-10-23(19)28-2)26(25-20)17-13-11-16(24)12-14-17/h3-15H,1-2H3

InChI Key

HSMQRIGLNORYJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4OC

Origin of Product

United States

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